2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The triazole intermediate is further reacted with 4-phenylmethoxybenzyl chloride under basic conditions to introduce the phenylmethoxy group. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives
Scientific Research Applications
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- 4-amino-5-(4-chlorophenyl)-2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, phenylmethoxy group, and acetamide moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H23N5O2S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-17-7-9-19(10-8-17)23-27-28-24(29(23)25)32-16-22(30)26-20-11-13-21(14-12-20)31-15-18-5-3-2-4-6-18/h2-14H,15-16,25H2,1H3,(H,26,30) |
InChI Key |
XNDZVQQKQNMQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.